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molecular formula C11H12N2O3 B8542465 N-[Benzoxazol-2-yl]glycine ethyl ester

N-[Benzoxazol-2-yl]glycine ethyl ester

Cat. No. B8542465
M. Wt: 220.22 g/mol
InChI Key: OMICHDDHYFDXRA-UHFFFAOYSA-N
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Patent
US04814459

Procedure details

22.3 g (0.16 mole) of glycine ethyl ester hydrochloride were stirred in small portions into a mixture of 23.0 g (0.15 mole) of 2-chlorobenzoxazole, 250 ml of absolute acetonitrile and 44.2 g (0.32 mole) of anhydrous K2CO3 at 50° C. in the course of 3 hours, with stirring. The mixture was subsequently stirred under gentle reflux (80°-82° C.) for a further 4 hours, cooled in an ice-water bath and poured into about 750 ml of ice-water.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
44.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].Cl[C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:10]1[O:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)[CH3:3] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
23 g
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Name
Quantity
44.2 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
750 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux (80°-82° C.) for a further 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath

Outcomes

Product
Name
Type
Smiles
C(C)OC(CNC=1OC2=C(N1)C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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